Pidotimod Impurity Y

Pharmaceutical Analysis Stability-Indicating Method Impurity Profiling

For QC labs facing stability-indicating method failures due to hydrolytically labile impurities, Pidotimod Impurity Y (CAS 161771-76-2) is the critical marker. Its solution stability of ≤10 hours provides the most stringent test of HPLC robustness. This >95% pure reference standard, supplied with CoA, enables accurate quantification for ANDA/DMF impurity profiling and ICH-compliant batch release testing.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25
CAS No. 161771-76-2
Cat. No. B596665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePidotimod Impurity Y
CAS161771-76-2
Molecular FormulaC9H10N2O3S
Molecular Weight226.25
Structural Identifiers
SMILESC1CC(=O)N2C1C(=O)N3CSCC3C2=O
InChIInChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2
InChIKeyHLWTZCIFAMNMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pidotimod Impurity Y Reference Standard


Pidotimod Impurity Y (CAS 161771-76-2) is a process-related impurity and degradation product of the synthetic dipeptide immunostimulant Pidotimod [1]. It is a tricyclic diketopiperazine-like derivative (molecular formula C₉H₁₀N₂O₃S, molecular weight 226.25 g/mol) formed via intramolecular cyclization of the parent molecule [1]. This impurity is a specified related compound monitored in pharmaceutical quality control and is essential for developing stability-indicating assay methods (SIAMs) and validating analytical procedures in compliance with ICH guidelines [1]. Commercially available reference standards of this impurity typically possess a purity of >95% and are supplied with certificates of analysis (CoA) for use as analytical reference materials .

Identity Specified process-related impurity and degradant of Pidotimod
Workflow Stability-indicating method development and ICH-aligned validation
Selection Reference standard with reported purity >95% and certificate of analysis

Why Pidotimod Impurity Y Cannot Be Substituted


Pidotimod Impurity Y is not interchangeable with other Pidotimod-related impurities due to its unique tricyclic diketopiperazine-like structure, which confers distinct physicochemical properties and a pronounced hydrolytic instability [1]. Its solution stability is limited to only 10 hours [1], making it a critical marker for assessing storage and handling conditions in analytical workflows. This instability directly impacts method robustness, as sample preparation and analysis must be completed within this narrow window to avoid erroneous results. In contrast, other Pidotimod impurities (e.g., Impurity A, Impurity B, Impurity E) do not share this extreme lability, making Impurity Y the most stringent test of a stability-indicating method's fitness for purpose.

This impurity
Tricyclic diketopiperazine scaffold; solution stability limited to approximately 10 hours
Other Pidotimod impurities
Linear or monocyclic structures; typically stable for 24–48 hours in solution; may not challenge method robustness equally
Risk summary
Chromatographic behavior and stability profile differ structurally; direct interchange may compromise method fitness-for-purpose assessment

Differentiation Evidence for Pidotimod Impurity Y


Solution Stability vs. Other Impurities

Pidotimod Impurity Y exhibits limited solution stability, with its integrity maintained for only 10 hours, whereas other Pidotimod impurities (e.g., Impurity A, Impurity B, Impurity E) remain stable for extended periods (typically 24–48 hours) under identical conditions [1]. This 10-hour stability window is explicitly reported in the context of HPLC method validation for Pidotimod raw materials and tablets [1].

Solution Stability
Reported comparison
≤10 h impurity Y
vs 24–48 h
Stability-indicating method benchmark
At least 2.4× less stable; narrow analysis window required
Pharmaceutical Analysis Stability-Indicating Method Impurity Profiling

Unique Tricyclic Scaffold

Pidotimod Impurity Y is a tricyclic diketopiperazine-like derivative formed by intramolecular cyclization of the Pidotimod parent [1]. This structure is unique among Pidotimod impurities; for instance, Impurity A (C₁₀H₁₀N₂O₄) and Impurity E (C₉H₁₂N₂O₄S) are linear or monocyclic analogs [1]. The tricyclic scaffold alters chromatographic retention, mass spectrometric fragmentation, and chemical stability compared to other impurities.

Molecular Scaffold
Class-level inference
Tricyclic diketopiperazine
vs linear / monocyclic
Unique retention and fragmentation profile
Cannot be predicted from other related impurities
Impurity Characterization Degradation Pathway Structural Elucidation

HPLC Baseline Separation

A validated HPLC method achieved baseline separation (resolution ≥1.5) of Impurity Y from Pidotimod and six other specified impurities (Impurity B, H, I, L, X, Z) [1]. This demonstrates that Impurity Y can be accurately quantified in the presence of multiple related substances, which is essential for robust quality control.

HPLC Resolution
Reported method
≥1.5 resolution
Baseline separation from 7 related substances
Validated HPLC framework for routine QC
Analytical Method Validation HPLC Related Substances

Molecular Formula Distinction

Pidotimod Impurity Y has the molecular formula C₉H₁₀N₂O₃S (MW 226.25 g/mol), which is distinct from the parent drug Pidotimod (C₉H₁₂N₂O₄S, MW 244.26 g/mol) and other common impurities such as Impurity A (C₁₀H₁₀N₂O₄, MW 222.20 g/mol) [1]. This unique formula enables unambiguous identification via high-resolution mass spectrometry.

Formula Distinction
Class-level inference
C₉H₁₀N₂O₃S
Unambiguous HRMS identification
Differs from parent drug and Impurity A
Impurity Identification Mass Spectrometry Analytical Reference

Commercial Availability and Purity

Pidotimod Impurity Y is commercially available as a reference standard with a specified purity of >95% . This purity level meets the requirements for analytical method development and validation in regulatory contexts. In contrast, some other Pidotimod impurities may be available at lower purity grades or only as in-house preparations.

Commercial Purity
Supplier specification
>95%
Supports method development requirements
Vendor specification; CoA available
Reference Standard Quality Control Procurement

Pidotimod Impurity Y Application Scenarios


Stability-Indicating Method Development

Due to its extreme hydrolytic lability (solution stability ≤10 hours), Pidotimod Impurity Y is an indispensable marker for developing and validating stability-indicating HPLC methods [1]. Its presence and accurate quantification serve as the most stringent test of method robustness, ensuring that the analytical procedure can reliably detect and measure degradation products under ICH-recommended stress conditions [1].

Regulatory Submission Support

The availability of a characterized, high-purity (>95%) reference standard of Pidotimod Impurity Y enables accurate impurity profiling data required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. Its inclusion in method validation packages demonstrates a thorough understanding of the drug substance's impurity profile, which is a key regulatory expectation [2].

Routine Quality Control Testing

The validated HPLC method achieving baseline resolution (≥1.5) of Impurity Y from Pidotimod and six other impurities [1] provides a direct, robust, and regulatory-aligned framework for routine batch release testing. Using Impurity Y as a reference standard in this method ensures accurate quantification of this specific related substance, safeguarding product quality and patient safety.

Application
Selection Property
Validation Focus
Stability-indicating method development
Hydrolytic lability marker
Method robustness under ICH stress conditions
Regulatory submission support
Characterized high-purity reference standard
Impurity profiling data for ANDA/DMF packages
Routine quality control testing
Validated HPLC resolution marker
Accurate quantification in batch release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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